5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one - 120223-04-3

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

Catalog Number: EVT-1547564
CAS Number: 120223-04-3
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a complex organic molecule with the molecular formula C22H23N3O4S . It is also known by several synonyms, including EMD 53998 and EMD 57033 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazin-2-one ring attached to a 3,4-dihydro-2H-quinolin-6-yl group . The molecule also contains two methoxy groups and a benzoyl group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.5 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, and flash point are not provided in the search results.

Synthesis Analysis

The synthesis of 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one is a multi-step process. One method involves the use of 5-(1,2,3,4-tetrahydroquinoline-6-yl)-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one (EMD 53986) as a precursor. [ [] ] This precursor undergoes further chemical modifications to yield the final racemic mixture. The synthesis can be achieved using techniques like Simulated Moving Bed (SMB) chromatography for enantiomer separation. [ [] ]

Molecular Structure Analysis

Detailed molecular structure analysis of 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, including data on bond lengths, bond angles, and spatial arrangement of atoms, can be found in crystallographic databases and publications dedicated to the structural characterization of organic compounds. [ [] ]

Mechanism of Action

The mechanism of action of 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one has been a subject of significant research. Studies suggest that its (+)-enantiomer, EMD 57033, acts as a calcium sensitizer. [ [], [], [], [], [] ] This means it increases the sensitivity of the contractile apparatus in cardiac muscle cells to calcium ions, leading to increased force of contraction without significantly affecting intracellular calcium levels. [ [], [], [] ] The exact binding site and molecular interactions responsible for this effect are still under investigation, but research suggests it may act at the actin-myosin interface, potentially reversing the inhibitory effect of troponin-tropomyosin on actin-myosin interaction. [ [] ]

Conversely, the (-)-enantiomer, EMD 57439, primarily acts as a phosphodiesterase (PDE) inhibitor, specifically inhibiting PDE III. [ [], [], [], [], [] ] This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in increased calcium influx and a subsequent increase in cardiac contractility. [ [] ]

Applications
  • Cardiovascular Research: It has been used as a tool to investigate the mechanisms of cardiac contractility and calcium handling in cardiac muscle cells. [ [], [], [], [], [] ]
  • Pharmacological Research: This compound serves as a lead compound in the development of novel therapeutic agents for heart failure. [ [], [] ]
  • Stereochemistry Studies: It has been utilized in research focused on understanding the stereoselective actions of drugs. [ [], [], [], [], [] ]

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57033)

    Compound Description: (+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, known as EMD 57033, is the (+)-enantiomer of EMD 53998. [, ] This compound exhibits potent Ca2+-sensitizing properties, enhancing the myofilament response to Ca2+ in cardiac muscle. [] This leads to increased contractility without affecting the calcium transient. [] Research indicates that EMD 57033 acts directly on the actin-myosin interaction, potentially by binding to a "receptor" on either actin or the myosin cross-bridge. [] This binding is thought to counteract the inhibitory effect of troponin-tropomyosin on actin-myosin interaction, promoting the transition of cross-bridges to strong, force-generating states, thereby enhancing cardiac contractility. []

(-)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57439)

    Compound Description: (-)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, known as EMD 57439, is the (-)-enantiomer of EMD 53998. [, ] Unlike its enantiomeric counterpart EMD 57033, EMD 57439 primarily acts as a phosphodiesterase (PDE) inhibitor. [] This inhibition leads to increased intracellular cyclic AMP levels, which can influence various cellular processes.

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506)

    Compound Description: (+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, or CGP 48506, functions as a pure Ca2+ sensitizer. [] This compound enhances the sensitivity of contractile proteins in cardiac muscle to calcium, leading to increased contractility without affecting the calcium transient. [] Importantly, CGP 48506 achieves this without exhibiting any phosphodiesterase (PDE) inhibitory activity. []

    Relevance: CGP 48506 is grouped within the same chemical category as the target compound, 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one (EMD 53998), due to their shared mechanism of action: calcium sensitization. This categorization highlights their potential as inotropic agents that improve cardiac contractility by increasing the sensitivity of the myofilaments to calcium. []

[+]-EMD 60263 and [-]-EMD 60264

    Compound Description: [+]-EMD 60263 and [-]-EMD 60264 are a pair of enantiomers, both structurally related to EMD 53998. [, ] They share a similar core structure with modifications to the substituents. [+]-EMD 60263 primarily acts as a Ca2+ sensitizer, increasing the myofilament's sensitivity to calcium, while [-]-EMD 60264 mainly functions as a phosphodiesterase inhibitor. [] Despite these distinct mechanisms, both enantiomers have been observed to reduce sodium current and L-type calcium current in guinea pig ventricular myocytes, indicating potential effects on cardiac electrophysiology. []

Properties

CAS Number

120223-04-3

Product Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N

SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Synonyms

5-(1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydrochinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-on
EMD 53998
EMD 57033
EMD 57439
EMD-53998
EMD-57033
EMD-57439

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.